Ethyl 3-(3-bromophenyl)acrylate
Overview
Description
Ethyl 3-(3-bromophenyl)acrylate is a useful research compound. Its molecular formula is C11H11BrO2 and its molecular weight is 255.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Vinylation Reactions : Ethyl 3-(3-bromophenyl)acrylate has been utilized in vinylation reactions. For instance, the vinylation of bromobiphenyls using homogeneous nickel catalysts was studied, where this compound was used to form Ethyl 4-(4′-hydroxyphenyl)cinnamate with high selectivity (Kelkar, Hanaoka, Kubota, & Sugi, 1994).
Polymer Manufacturing : It plays a role in polymer manufacturing. Ethyl acrylate, including its variants like this compound, reacts with both glutathione and protein to form different products, which are relevant in the context of polymer manufacturing and toxicity studies (Potter & Tran, 1992).
Deprotonation and Product Formation : The compound demonstrates different reactivity when treated with various bases, leading to the formation of different products such as β-lactams or acrylanilides depending on the deprotonation site (Pandolfi, Chiarotto, Mattiello, Petrucci, & Feroci, 2019).
Wittig–SNAr Reactions : In Wittig–SNAr reactions, this compound is used as an intermediate in the synthesis of aurora 2 kinase inhibitors. This highlights its application in medicinal chemistry (Xu, Zhai, Feng, Liu, Zhao, & Yu, 2015).
Solid-Phase Synthesis : Its applications extend to the solid-phase synthesis of substituted acrylates, demonstrating its versatility in organic synthesis (Qi, 1989).
Synthesis of Hydroxy Esters : It is used as a multifunctionalized building block in the synthesis of new hydroxy esters, showcasing its role in the creation of complex organic molecules (Peng, Zhao, & Zhu, 2006).
Coupling Reactions : this compound is also involved in coupling reactions to create different acrylates. This application is important in the field of organic chemistry (Arfaoui & Amri, 2009).
Non-Linear Optical (NLO) Response : In the field of material science, particularly for non-linear optical applications, this compound has been characterized and studied, showing its potential in advanced material applications (Rawat & Singh, 2015).
Atom Transfer Radical Polymerization : This compound is used in atom transfer radical polymerization processes, indicating its utility in polymer science (Maria, Biedroń, Poli, & Kubisa, 2007).
Synthesis of Heterocycles : It is used in the synthesis of various heterocycles, contributing to the development of new compounds with potential pharmaceutical applications (Obushak, Matiychuk, Tsyalkovsky, & Voloshchuk, 2004).
Safety and Hazards
Ethyl 3-(3-bromophenyl)acrylate is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .
Properties
IUPAC Name |
ethyl (E)-3-(3-bromophenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-8H,2H2,1H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSAFCYKWMNVMZ-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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